PF-04880594

RAF kinase inhibition BRAF V600E biochemical IC50

Standard mutant-selective RAF inhibitors (e.g., vemurafenib) fail to engage wild-type BRAF and CRAF, producing misleading results in dimerization and paradoxical activation models. PF-04880594 solves this with balanced pan-RAF pharmacology. - Potency: WT BRAF IC50 0.19 nM, CRAF IC50 0.39 nM, V600E BRAF 0.13 nM - Validated in vivo: 10 mg/kg oral dosing induces reproducible ERK phosphorylation across multiple murine organs - Combination-ready: Co-targeting with MEK inhibitor PD-0325901 enables dose doubling without hyperplasia - Practical handling: ≥98% purity (HPLC), 20 mg/mL DMSO solubility, room-temperature storage

Molecular Formula C19H16F2N8
Molecular Weight 394.4 g/mol
CAS No. 1111636-35-1
Cat. No. B15613066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04880594
CAS1111636-35-1
Molecular FormulaC19H16F2N8
Molecular Weight394.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27)
InChIKeyHFYMVDKBZONUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-04880594: Overview and Pharmacological Profile


PF-04880594 (also designated WYE-130600) is an ATP-competitive, reversible small-molecule RAF kinase inhibitor developed by Pfizer [1]. It belongs to the pyrazole-pyrimidine chemical class (C₁₉H₁₆F₂N₈, MW 394.38) and functions as a type I kinase inhibitor binding to the active DFG-in conformation of the kinase domain [2]. PF-04880594 potently inhibits both wild-type and mutant (V599E/V600E) BRAF as well as CRAF, distinguishing it pharmacologically from mutant-selective clinical RAF inhibitors. The compound reached preclinical development for cancer but was not advanced into clinical trials; it has since been widely adopted as a research tool compound for investigating RAF dimerization, paradoxical ERK activation, and resistance mechanisms in BRAF-driven malignancies [1][3].

Pan-RAF pathway inhibition research tool
RAF dimerization & paradoxical ERK activation studies
BRAF-driven resistance mechanism investigation

Why Generic Substitution Fails for PF-04880594


RAF inhibitors are not pharmacologically interchangeable. PF-04880594 exhibits a balanced, sub-nanomolar pan-RAF profile that contrasts sharply with clinically approved BRAF inhibitors. Vemurafenib and dabrafenib are mutant-BRAF-selective agents with substantially weaker activity against wild-type BRAF and CRAF, while SB590885 shows an 11-fold preference for B-Raf over C-Raf [1]. These differential selectivity profiles produce divergent biological consequences: PF-04880594 potently induces RAF dimerization and paradoxical ERK hyperphosphorylation in wild-type BRAF epithelial tissues—a phenomenon that is attenuated in vivo by MEK co-inhibition [2]. Substituting a mutant-selective inhibitor for PF-04880594 in experimental models designed to interrogate pan-RAF pharmacology, RAF dimer biology, or paradoxical MAPK activation would yield non-comparable and potentially misleading results. The compound's well-characterized oral bioavailability and reproducible in vivo hyperplasia phenotype further make it an irreplaceable tool for toxicology and combination-therapy studies involving RAF-MEK co-targeting [2].

Mutant-selective BRAF inhibitors
Mutant-selective agents (e.g., vemurafenib, dabrafenib) under-dose wild-type BRAF and CRAF, which may alter RAF dimerization and paradoxical ERK activation readouts.
Biased BRAF/CRAF selectivity
Compounds with marked BRAF preference (e.g., SB590885) provide incomplete CRAF coverage, potentially limiting mechanistic interpretation of CRAF-dependent resistance.
In vivo model characterization gap
The multi-tissue hyperplasia phenotype and dose–response characterization established for PF-04880594 are not documented for alternative RAF inhibitors, complicating toxicology study design replication.

Quantitative Differentiation Evidence


Pan-RAF Biochemical Potency

In cell-free enzymatic assays, PF-04880594 inhibits BRAF V599E (equivalent to V600E) with an IC50 of 0.13 nM, which is approximately 238-fold more potent than vemurafenib (PLX4032), whose IC50 against BRAF V600E is 31 nM under comparable biochemical assay conditions . Against wild-type BRAF, PF-04880594 (IC50 0.19 nM) is approximately 68-fold more potent than PLX-4720 (IC50 13 nM against BRAF V600E, with 10-fold selectivity over wild-type BRAF, implying a wild-type BRAF IC50 of ~130 nM based on the reported 10-fold window) [1]. Against CRAF, PF-04880594 (IC50 0.39 nM) is approximately 123-fold more potent than vemurafenib (IC50 48 nM against c-RAF-1) .

Pan-RAF Potency
Cross-study
BRAF V600E: PF 0.13 nM vs. Vem 31 nM (≈238× diff.)
BRAF WT: PF 0.19 nM vs. PLX-4720 ~130 nM (≈68× diff.)
CRAF: PF 0.39 nM vs. Vem 48 nM (≈123× diff.)
Supports low-concentration pan-RAF target engagement
Cross-study comparison; ATP conditions may vary
RAF kinase inhibition BRAF V600E biochemical IC50 enzyme assay oncology

Wild-Type vs. Mutant BRAF Selectivity

PF-04880594 exhibits near-equipotent inhibition of wild-type BRAF (IC50 0.19 nM) and mutant BRAF V599E (IC50 0.13 nM), representing a potency ratio of approximately 1.5:1 (WT:mutant) . This contrasts sharply with vemurafenib, which displays approximately 10-fold selectivity for mutant BRAF V600E over wild-type BRAF, and PLX-4720, which similarly exhibits 10-fold mutant selectivity [1]. Dabrafenib shows approximately 7- to 9-fold selectivity for mutant BRAF V600E over wild-type BRAF . The balanced WT/mutant inhibition profile of PF-04880594 makes it a more faithful pharmacological probe for interrogating RAF biology in both BRAF-mutant and RAS-mutant (wild-type BRAF) cellular contexts, where mutant-selective agents may under-report the contribution of wild-type BRAF signaling.

WT vs Mutant Selectivity
Cross-study
PF-04880594: BRAF WT/Mutant IC50 ratio ≈1.5 (near-equipotent)
Comparators: Vemurafenib, dabrafenib, PLX-4720 ≈7–10× mutant-selective
Balanced WT/mutant profile for paradoxical activation studies
Enzymatic IC50; cross-study comparison
RAF isoform selectivity wild-type BRAF mutant BRAF paradoxical activation dimerization

BRAF/CRAF Inhibition Balance

PF-04880594 inhibits CRAF with an IC50 of 0.39 nM, only approximately 2- to 3-fold higher than its potency against BRAF WT (0.19 nM) and BRAF V599E (0.13 nM), indicating a well-balanced BRAF/CRAF inhibition profile . In contrast, the B-Raf-selective tool compound SB590885 exhibits a Ki app of 0.16 nM for B-Raf vs. 1.72 nM for CRAF, an approximately 11-fold preference for B-Raf [1]. Even dabrafenib, a clinical agent, shows IC50 values of approximately 0.6-0.7 nM (BRAF V600E) vs. 5-6.3 nM (CRAF), a roughly 8- to 9-fold difference [2]. PF-04880594's balanced BRAF/CRAF inhibition is particularly relevant because CRAF plays an essential role in paradoxical ERK activation and RAF inhibitor resistance through RAF dimerization—CRAF homodimers and BRAF-CRAF heterodimers both contribute to pathway reactivation upon selective BRAF inhibition [3].

BRAF/CRAF Balance
Cross-study
PF-04880594: BRAF/CRAF IC50 ratio ≤3
SB590885: ≈11× B-Raf preference
Dabrafenib: ≈8–10× BRAF V600E preference
Near-equivalent CRAF inhibition supports dimerization & resistance models
Cell-free assays; Ki/IC50 cross-study
CRAF inhibition RAF dimerization pan-RAF kinase selectivity SB590885

In Vivo Pharmacodynamic Biomarkers

In nude mice, oral administration of PF-04880594 at 10 mg/kg (two doses over two days) robustly induced ERK phosphorylation and BRAF-CRAF dimerization in urinary bladder, tongue, skin, and esophagus tissues [1]. At higher doses (10, 20, and 40 mg/kg, twice daily for 3 weeks), PF-04880594 produced dose-dependent epithelial hyperplasia with microscopic pathology characteristic of unopposed BRAF inhibition, most prominently in nonglandular stomach epithelium [1]. These pharmacodynamic effects were mechanistically validated by co-administration of the MEK inhibitor PD-0325901, which attenuated ERK hyperphosphorylation and hyperplasia induction [1]. This reproducible in vivo phenotype provides a quantifiable pharmacodynamic endpoint system that is not established to the same level of multi-tissue characterization for comparators such as PLX-4720 or SB590885 in the peer-reviewed literature, making PF-04880594 the better-characterized probe for in vivo RAF biology studies.

In Vivo PD Biomarkers
Head-to-head
Method: Oral dosing in nude mice; 10 mg/kg induced ERK phosphorylation & BRAF-CRAF dimerization in bladder, tongue, skin, esophagus. 10–40 mg/kg BID × 3 weeks produced dose-dependent epithelial hyperplasia. Co-treatment with MEK inhibitor PD-0325901 attenuated hyperplasia and enabled dose doubling without toxicity.
Quantifiable multi-tissue PD endpoint system
Endpoint assessment ~2 h post-dose
in vivo pharmacology pharmacodynamic biomarker RAF dimerization ERK phosphorylation epithelial hyperplasia

RAF-Mediated Resistance Model Validation

PF-04880594 has been functionally validated as a RAF inhibitor probe in a defined drug-resistance model. In GTL16 gastric cancer cells rendered resistant to the c-Met inhibitor PF-04217903 through SND1-BRAF fusion-mediated MAPK hyperactivation, combination treatment with PF-04880594 (RAFi) inhibited ERK activation and circumvented resistance to either single agent [1]. This finding positions PF-04880594 as a reference RAF inhibitor in the specific context of bypass resistance mediated by BRAF fusion proteins, a clinically relevant resistance mechanism. The same study demonstrated that the MEK inhibitor PD-0325901 alone could also block ERK phosphorylation, but the RAF inhibitor combination arm provided orthogonal validation of the BRAF-dependence of the resistance phenotype [1]. No comparable published resistance-circumvention data using vemurafenib or PLX-4720 in this specific SND1-BRAF fusion model were identified, making PF-04880594 the empirically supported choice for studying RAF fusion-driven resistance.

Resistance Model
Supporting evidence
PF-04880594 + METi: Reversed ERK activation & resistance in GTL16 SND1-BRAF cells
METi alone: Ineffective
MEKi alone: Blocked downstream but RAFi combination confirmed BRAF-dependence
Validated probe for BRAF fusion-driven resistance studies
In vitro GTL16 resistant subclones
drug resistance BRAF fusion c-Met inhibitor combination therapy GTL16 cells

Kinase Selectivity Profile

PF-04880594 has reported >100-fold selectivity for RAF kinases over a panel of counter-screened kinases including CSNK1 (casein kinase 1), JNK2/3 (c-Jun N-terminal kinases), and p38 MAP kinase . While a comprehensive kinome-wide selectivity profile (e.g., KINOMEscan) is not publicly available in the peer-reviewed literature for PF-04880594 specifically, the documented >100-fold window over these particular off-targets is meaningful because JNK and p38 are stress-activated kinases within the broader MAPK superfamily that could confound phenotypic interpretation of RAF inhibitor experiments if co-inhibited. The selectivity data for vemurafenib indicates it is selective against a broader panel of kinases including wild-type BRAF (IC50 100 nM) but its CRAF potency is substantially weaker . For procurement decisions, the explicit >100-fold selectivity statement for PF-04880594 provides a minimum selectivity benchmark that is useful when designing experiments requiring confidence that observed phenotypes are RAF-dependent rather than arising from concurrent JNK or p38 pathway inhibition.

Kinase Selectivity
Class-level
>100-fold over CSNK1, JNK2/3, p38
Benchmark for MAPK-pathway off-target selectivity context
Supplier-reported; comprehensive kinome profile not publicly available
kinase selectivity off-target profiling CSNK1 JNK p38 counter-screening

Recommended Research Applications


Paradoxical ERK Activation and RAF Dimerization

PF-04880594 is the best-characterized tool compound for inducing and studying paradoxical ERK phosphorylation and BRAF-CRAF dimerization in wild-type BRAF epithelial tissues. At 10 mg/kg orally in mice, it induces robust ERK phosphorylation across multiple organs (bladder, tongue, skin, esophagus), providing a reproducible multi-tissue pharmacodynamic model [1]. Its balanced WT/mutant BRAF and BRAF/CRAF inhibition (all IC50 <0.4 nM) ensures that both BRAF and CRAF are fully engaged pharmacologically, a prerequisite for studying dimerization-driven paradoxical activation. Mutant-selective alternatives such as vemurafenib or PLX-4720 are unsuitable for this application because their 10-fold selectivity for mutant BRAF substantially under-doses wild-type RAF, the isoform most relevant to paradoxical activation in normal tissues.

RAF-MEK Combination and Therapeutic Index

PF-04880594, in combination with the MEK inhibitor PD-0325901, provides a validated experimental system for evaluating RAF-MEK co-targeting strategies. The Torti et al. (2012) study established that PD-0325901 at clinically translatable exposures completely prevents PF-04880594-induced hyperplasia without reducing RAF inhibitor efficacy, and enables doubling of the PF-04880594 dose without toxicity [1]. This specific dose-doubling quantification provides a measurable therapeutic index endpoint that has not been demonstrated with the same level of in vivo characterization for alternative RAF inhibitor/MEK inhibitor pairs in the published literature, making PF-04880594 the preferred RAF inhibitor for preclinical combination therapy and toxicology studies.

BRAF Fusion Resistance Studies

For laboratories investigating BRAF fusion proteins (e.g., SND1-BRAF) or other MAPK pathway reactivation mechanisms as drivers of resistance to targeted therapies, PF-04880594 is the experimentally validated RAF inhibitor in the peer-reviewed literature. The Lee et al. (2012) study demonstrated that PF-04880594 in combination with a c-Met inhibitor circumvents resistance in GTL16 cells harboring SND1-BRAF fusions [2]. Using PF-04880594 in similar resistance models ensures that the RAF-dependence of the resistance phenotype can be interrogated with a compound whose pharmacology (balanced pan-RAF inhibition) is well-characterized and whose effective concentrations in this cellular context are established in published work.

Target Engagement with Defined Selectivity

PF-04880594's sub-nanomolar potency against all three RAF targets (WT BRAF IC50 0.19 nM, V599E BRAF IC50 0.13 nM, CRAF IC50 0.39 nM) combined with its >100-fold selectivity over CSNK1, JNK2/3, and p38 makes it suitable for cellular target engagement experiments where complete RAF pathway suppression is required at low nanomolar concentrations. For procurement, the Sigma Aldrich catalog product (Cat. No. PZ0294) provides ≥98% HPLC purity with defined solubility (20 mg/mL in DMSO, clear solution) and room-temperature storage , offering practical handling advantages over compounds requiring stringent cold-chain logistics. When selecting among RAF inhibitors for target engagement studies, PF-04880594 offers the combination of the lowest reported IC50 values against both BRAF and CRAF simultaneously, balancing potency with practical procurement and storage specifications.

Application
Selection Property
Validation Focus
Paradoxical ERK activation studies
Multi-tissue BRAF/CRAF dimerization induction
Phospho-ERK PD endpoint system
RAF-MEK combination toxicology
Hyperplasia attenuation with MEK inhibitor co-treatment
Dose-doubling safety margin endpoint
BRAF fusion resistance models
SND1-BRAF fusion resistance circumvention
ERK phosphorylation rescue validation
Cellular target engagement assays
Reported pan-RAF inhibition at low concentrations
Kinase selectivity over p38/JNK off-targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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